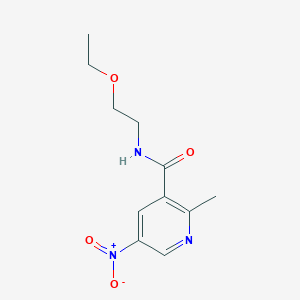
N-(2-Ethoxyethyl)-2-methyl-5-nitropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Ethoxyethyl)-2-methyl-5-nitropyridine-3-carboxamide: is a chemical compound with a complex structure that includes a pyridine ring substituted with ethoxyethyl, methyl, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Ethoxyethyl)-2-methyl-5-nitropyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. Common synthetic routes may include:
Nitration: Introduction of the nitro group to the pyridine ring.
Alkylation: Addition of the ethoxyethyl group.
Amidation: Formation of the carboxamide group.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of specific catalysts, solvents, and reaction conditions tailored to scale up the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group can undergo reduction to form amino derivatives.
Substitution: The ethoxyethyl group can be substituted with other alkyl or aryl groups.
Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or catalytic hydrogenation.
Substitution reagents: Such as alkyl halides or aryl halides in the presence of a base.
Major Products:
Amino derivatives: Formed from the reduction of the nitro group.
Substituted pyridines: Formed from substitution reactions.
Carboxylic acids: Formed from hydrolysis of the carboxamide group.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: Potential use as an inhibitor in enzymatic reactions.
Drug Development: Exploration of its pharmacological properties for therapeutic applications.
Medicine:
Antimicrobial Activity: Investigation of its potential as an antimicrobial agent.
Anti-inflammatory Properties: Research into its effects on inflammatory pathways.
Industry:
Material Science: Use in the development of new materials with specific properties.
Agriculture: Potential application as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of N-(2-Ethoxyethyl)-2-methyl-5-nitropyridine-3-carboxamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the carboxamide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
- N-(2-Methoxyethyl)-2-methyl-5-nitropyridine-3-carboxamide
- N-(2-Ethoxyethyl)-2-methyl-4-nitropyridine-3-carboxamide
- N-(2-Ethoxyethyl)-2-methyl-5-aminopyridine-3-carboxamide
Uniqueness: N-(2-Ethoxyethyl)-2-methyl-5-nitropyridine-3-carboxamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and interaction with other molecules. This makes it a valuable compound for targeted research and applications.
Properties
CAS No. |
60524-40-5 |
|---|---|
Molecular Formula |
C11H15N3O4 |
Molecular Weight |
253.25 g/mol |
IUPAC Name |
N-(2-ethoxyethyl)-2-methyl-5-nitropyridine-3-carboxamide |
InChI |
InChI=1S/C11H15N3O4/c1-3-18-5-4-12-11(15)10-6-9(14(16)17)7-13-8(10)2/h6-7H,3-5H2,1-2H3,(H,12,15) |
InChI Key |
PQWJCQCPYYJKMA-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCNC(=O)C1=C(N=CC(=C1)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















